molecular formula C6H9N3 B056795 4-Methylpyridine-2,6-diamine CAS No. 38439-33-7

4-Methylpyridine-2,6-diamine

Cat. No.: B056795
CAS No.: 38439-33-7
M. Wt: 123.16 g/mol
InChI Key: HUQGLWLBOCSVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

It’s known that pyridine derivatives are widely used in various industries, including pharmaceuticals, and can interact with a range of biological targets .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of the pyridine ring and the amino groups . The presence of the methyl group at the 4th position might influence its reactivity and interaction with its targets.

Biochemical Pathways

While specific biochemical pathways involving 4-Methylpyridine-2,6-diamine are not well-studied, it’s known that certain bacteria can degrade pyridine derivatives. For instance, a strain of Arthrobacter sp. has been found to degrade 2,6-dimethylpyridine . The degradation process involves various biochemical pathways and results in the formation of intermediate products .

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (12316 g/mol) and its solubility might influence its bioavailability .

Result of Action

For instance, certain pyridine derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, its action and efficacy might be influenced by the presence of specific enzymes or proteins in the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,6-diamine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-methylpyridine to form 4-methyl-2,6-dinitropyridine, followed by reduction to yield this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpyridine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    2,6-Diaminopyridine: Lacks the methyl group at the 4 position, leading to different chemical properties and reactivity.

    4-Methylpyridine: Lacks the amino groups, resulting in different applications and biological activity.

    2,4,6-Triaminopyridine:

Uniqueness: 4-Methylpyridine-2,6-diamine is unique due to the presence of both amino groups and a methyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-methylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQGLWLBOCSVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191761
Record name 4-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38439-33-7
Record name 4-Methyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38439-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridine-2,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038439337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-2,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine-2,6-diamine
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine-2,6-diamine
Reactant of Route 3
Reactant of Route 3
4-Methylpyridine-2,6-diamine
Reactant of Route 4
4-Methylpyridine-2,6-diamine
Reactant of Route 5
Reactant of Route 5
4-Methylpyridine-2,6-diamine
Reactant of Route 6
4-Methylpyridine-2,6-diamine
Customer
Q & A

Q1: What is the spatial arrangement of the atoms in N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, and are there any notable features in its crystal structure?

A1: The research paper describes the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, a derivative of 4-Methylpyridine-2,6-diamine. The study reveals that the methylpyridine-2,6-diamine moiety of the molecule is nearly planar []. Interestingly, one of the phosphorus atoms lies within this plane, while the other is significantly displaced []. This asymmetry in the molecule's structure is a key finding. The crystal packing analysis indicates that the molecules within the crystal primarily interact through weak van der Waals forces, without any strong directional interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.